molecular formula C11H9FN2O2S2 B2850442 Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 338408-67-6

Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate

Cat. No. B2850442
CAS RN: 338408-67-6
M. Wt: 284.32
InChI Key: ABAVBARCMSIZSV-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C11H9FN2O2S2 and a molecular weight of 284.33 . It is a derivative of thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Scientific Research Applications

Pharmacological Research

This compound has potential applications in pharmacological research due to its structural similarity to various bioactive molecules. For instance, thiadiazole derivatives have been studied for their anti-inflammatory and anticancer properties . The presence of the fluorophenyl group could also influence the compound’s binding affinity to biological targets, making it a valuable molecule for drug design and discovery.

Neurological Studies

The fluorophenyl moiety in this compound is structurally similar to that found in certain neurological drugs. For example, 4-Fluoromethylphenidate is a potent dopamine reuptake inhibitor . Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate could be explored for its effects on neurotransmitter systems and potential applications in treating neurological disorders.

Antiviral Research

Thiadiazole derivatives have shown promise as antiviral agents. The compound could be synthesized into various analogs to assess their efficacy against different viral infections. This could lead to the development of new antiviral medications .

properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)thiadiazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S2/c1-16-9(15)6-17-11-10(13-14-18-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAVBARCMSIZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(N=NS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate

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